molecular formula C22H24N4O2S B2847824 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide CAS No. 1322788-98-6

3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2847824
CAS No.: 1322788-98-6
M. Wt: 408.52
InChI Key: GFDHOYQEHIKZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule featuring several functional groups, such as pyrazole, benzamide, and thiophene. The presence of these groups suggests potential biological activities and makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide generally involves the following steps:

  • Synthesis of Pyrazole Derivative: : Starting with 3-(thiophen-2-yl)acrylonitrile, cyclization under acidic conditions yields 3-(thiophen-2-yl)-1H-pyrazole.

  • Functionalization of Piperidine: : Piperidine is reacted with a suitable carbonyl compound to introduce the 4-carbonyl group.

  • Amide Bond Formation: : The pyrazole derivative and functionalized piperidine are then coupled with 3,4-dimethylbenzoic acid under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production may involve optimization of the synthetic route, focusing on yield, purity, and scalability. Flow chemistry or batch processes may be utilized to achieve large-scale production, depending on the demand and applications of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction of the nitro groups, if present, could be achieved using reducing agents like sodium borohydride.

  • Substitution: : Halogenation of the aromatic ring can be performed using halogens in the presence of a catalyst.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.

  • Substitution: : N-bromosuccinimide (NBS) for bromination reactions.

Major Products

  • Sulfoxides or Sulfones: from oxidation of the thiophene ring.

  • Reduced Amines: from reduction reactions.

  • Halogenated Derivatives: from substitution reactions.

Scientific Research Applications

3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide has shown promise in various fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential as a probe for studying protein-ligand interactions.

  • Medicine: : Investigated for its potential anti-inflammatory, anti-cancer, or antimicrobial activities.

  • Industry: : Used in the development of new materials with specific electronic properties due to the presence of heteroaromatic rings.

Mechanism of Action

The precise mechanism of action of 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals interactions, and π-π stacking. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.

Comparison with Similar Compounds

Comparing 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide with similar compounds highlights its unique properties:

  • N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-benzamide: : Lacks the 3,4-dimethyl groups on the benzamide ring, which may influence its steric and electronic properties.

  • N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-4-methylbenzamide: : Contains a single methyl group, impacting its hydrophobic interactions.

  • N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3,4-dimethoxybenzamide: : Methoxy groups instead of methyl, which affects its electron-donating capabilities and reactivity.

The presence of the dimethyl groups in this compound makes it unique in terms of its steric profile, potentially influencing its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

3,4-dimethyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-14-5-6-16(12-15(14)2)21(27)23-17-7-9-26(10-8-17)22(28)19-13-18(24-25-19)20-4-3-11-29-20/h3-6,11-13,17H,7-10H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDHOYQEHIKZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.